N-(1-(2-methoxyethyl)piperidin-4-yl)pyrazine-2-carboxamide
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Description
Scientific Research Applications
Automated Flow Preparation of Piperazine-2-carboxamide Derivatives
Richard Ingham and colleagues (2014) developed an automated flow chemistry method for the multi-step synthesis of pyrazine-2-carboxamide and its derivatives, including piperazine-2-carboxamide. This method leverages open-source software and a Raspberry Pi® computer for controlling multiple flow chemistry devices, showcasing a novel approach to synthesizing components like Rifater®, used in treating tuberculosis (Ingham, Battilocchio, Hawkins, & Ley, 2014).
Synthesis and Characterization of Pyrazolo[1,5-a]pyrimidine Derivatives
Ashraf S. Hassan and team (2014) reported on the synthesis and in vitro cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to the understanding of the structural requirements for cytotoxic activity in pyrazine derivatives (Hassan, Hafez, & Osman, 2014).
Hydrogen-bonding Structures in Piperidine-4-carboxamide Salts
A study by Graham Smith and U. Wermuth (2012) explored the crystal structures and hydrogen-bonding patterns of isonipecotamide (piperidine-4-carboxamide) salts with various carboxylic acids. This research provides insight into the chemical stability and crystalline solid formation of piperidine-4-carboxamide derivatives, demonstrating the compound's utility in generating stable hydrogen-bonded systems (Smith & Wermuth, 2012).
Antimicrobial and Antitubercular Properties
D. Sriram and colleagues (2006) synthesized and evaluated a series of pyrazinamide Mannich bases for their antimycobacterial activity against Mycobacterium tuberculosis, including derivatives with the pyrazine-2-carboxamido structure. This study identifies potential antitubercular agents with significant activity, highlighting the therapeutic applications of pyrazine derivatives (Sriram, Yogeeswari, & Reddy, 2006).
properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-19-9-8-17-6-2-11(3-7-17)16-13(18)12-10-14-4-5-15-12/h4-5,10-11H,2-3,6-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCUTNRJNMABKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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